molecular formula C10H14N2O2 B12903073 Ethyl 3,5,6-trimethylpyrazine-2-carboxylate CAS No. 86461-68-9

Ethyl 3,5,6-trimethylpyrazine-2-carboxylate

Cat. No.: B12903073
CAS No.: 86461-68-9
M. Wt: 194.23 g/mol
InChI Key: NSRHACOOXVHWPK-UHFFFAOYSA-N
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Description

Ethyl 3,5,6-trimethylpyrazine-2-carboxylate is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its distinctive aroma and is often used in flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5,6-trimethylpyrazine-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetate with 3,5,6-trimethylpyrazine under suitable conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5,6-trimethylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 3,5,6-trimethylpyrazine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: It is used in the flavor and fragrance industry to impart specific aromas to products

Mechanism of Action

The mechanism of action of ethyl 3,5,6-trimethylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to potential neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,5,6-trimethylpyrazine-2-carboxylate is unique due to the presence of the carboxylate group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in certain solvents and may contribute to its specific interactions with biological targets .

Properties

CAS No.

86461-68-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 3,5,6-trimethylpyrazine-2-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-5-14-10(13)9-8(4)11-6(2)7(3)12-9/h5H2,1-4H3

InChI Key

NSRHACOOXVHWPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(N=C1C)C)C

Origin of Product

United States

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